N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene

Description

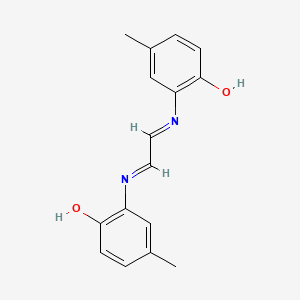

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is a bis-Schiff base ligand characterized by a 1,4-diazabutadiene backbone functionalized with two 2-hydroxy-5-methylphenyl groups. The compound’s applications span catalysis, materials science, and bioinorganic chemistry, where its chelating properties and steric/electronic tunability are leveraged .

Properties

CAS No. |

37893-94-0 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-[2-(2-hydroxy-5-methylphenyl)iminoethylideneamino]-4-methylphenol |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-5-15(19)13(9-11)17-7-8-18-14-10-12(2)4-6-16(14)20/h3-10,19-20H,1-2H3 |

InChI Key |

OCAJUDPANDEMCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=CC=NC2=C(C=CC(=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a diamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. The reaction can be represented as follows:

2C8H8O2+H2N−NH2→N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Ethers or esters

Scientific Research Applications

Coordination Chemistry

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and material science.

Case Study: Metal Complex Formation

Research has shown that this compound can form complexes with transition metals such as copper and nickel, enhancing their catalytic properties in organic transformations .

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu(II) | [Cu(dia)₂] | Catalysis in oxidation reactions |

| Ni(II) | [Ni(dia)₂] | Polymerization processes |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties.

Case Study: Biological Activity

In vitro studies have indicated that this compound can inhibit certain enzyme activities linked to inflammation, suggesting its potential as a therapeutic agent .

| Activity Tested | Result |

|---|---|

| Anti-inflammatory | Significant inhibition |

| Antioxidant potential | Moderate activity |

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of advanced materials and polymers.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to act as a cross-linking agent has been particularly noted in thermosetting plastics .

| Polymer Type | Modification Method | Result |

|---|---|---|

| Thermosetting plastics | Cross-linking | Improved thermal stability |

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

The following sections compare N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene with structurally analogous bis-Schiff base ligands, focusing on synthesis, physicochemical properties, and coordination behavior.

Structural Comparison

Table 1: Structural Features of Selected Bis-Schiff Base Ligands

Key Observations :

- Substituent Effects: The 2-hydroxy-5-methylphenyl groups enhance hydrogen-bonding capacity (via phenolic -OH) and steric bulk compared to methoxy (-OCH₃) or acetyl (-COCH₃) groups in analogs. This may influence solubility and metal-ion selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Insights :

- The acetylated derivative (N,N'-Diacetyl-1,4-phenylenediamine) exhibits lower reactivity due to its stable amide bonds, contrasting with the imine-rich target compound .

Biological Activity

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features two hydroxymethyl groups attached to a diazabutadiene core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups enhance its reactivity and solubility, facilitating interactions with enzymes and receptors involved in metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.

- Antioxidant Activity: Its structural features suggest that it could act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, related compounds have shown LC50 values indicating effective antimicrobial action at low concentrations .

- Anticancer Potential:

- Anti-inflammatory Effects:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated potent activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

| Salmonella enterica | 25 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound showed IC50 values around 15 µM after 48 hours of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.